2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine molecular weight
2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine molecular weight
An In-Depth Technical Guide to 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine, a highly functionalized fluorinated building block critical to modern drug discovery and agrochemical development. We delve into its fundamental physicochemical properties, explore the strategic considerations behind its synthesis, and detail its applications, with a focus on the mechanistic advantages conferred by its unique substitution pattern. This document is intended for researchers, medicinal chemists, and process development scientists who utilize advanced heterocyclic intermediates.
Core Physicochemical Characteristics
2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is a synthetically versatile intermediate whose value is derived from the specific combination of its substituents. The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group significantly influences the reactivity and physicochemical properties of the pyridine ring.
The molecular weight of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is 198.09 g/mol .[1][2] Its core properties are summarized below for quick reference.
| Property | Value | Source |
| Molecular Weight | 198.09 g/mol | [1][2] |
| Molecular Formula | C₆H₃F₅N₂ | [1][2] |
| CAS Number | 883498-68-8 | [1][2] |
| IUPAC Name | 3,5-difluoro-4-(trifluoromethyl)pyridin-2-amine | [2] |
| Appearance | Typically a white to light yellow crystalline powder | [3] |
| Purity (Typical) | ≥95% | [1] |
The strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry.[4] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, improve binding selectivity, and increase lipophilicity, which can favorably modulate the pharmacokinetic profile of a drug candidate.[5] The fluorine atoms on the pyridine ring further enhance these effects and can influence pKa and hydrogen bonding capabilities.[4]
Synthesis Strategy and Mechanistic Considerations
The synthesis of highly substituted fluorinated pyridines is a challenging endeavor due to the limited repertoire of methods for introducing fluorine onto the pyridine ring.[6][7] General approaches rely on the halogenation of pre-functionalized pyridines or the construction of the ring from fluorinated precursors.
A plausible synthetic strategy would begin with a pre-existing pyridine core, followed by sequential chlorination, fluorination (via halogen exchange), and amination. The choice of a vapor-phase fluorination of a trichloromethyl intermediate, for instance, is driven by the efficiency of this method for creating the robust C-F bonds of the trifluoromethyl group.[8]
Applications in Research and Development
Medicinal Chemistry: A Privileged Scaffold
2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is a key building block in the synthesis of advanced pharmaceutical agents. Its structure is particularly relevant in the development of kinase inhibitors for cancer therapy.[9][10] The fluorinated pyridine scaffold enhances binding affinity and metabolic stability in the resulting drug molecules.[10] The amino group provides a convenient handle for further chemical modification, allowing for its incorporation into larger, more complex molecules through amide bond formation or other coupling reactions.
The rationale for its use is threefold:
-
Metabolic Stability: The C-F bonds are exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, prolonging the half-life of the drug.[5]
-
Binding Affinity: The electron-withdrawing trifluoromethyl group can engage in favorable interactions within the target protein's binding pocket, such as dipole-dipole interactions or orthogonal multipolar interactions, thereby increasing potency.
-
Membrane Permeability: The lipophilicity imparted by the fluorinated substituents can improve a molecule's ability to cross cell membranes and reach its intracellular target.[5]
Agrochemicals
In agrochemical science, this compound serves as a precursor for novel fungicides and herbicides.[9] The trifluoromethylpyridine motif is found in several commercial crop-protection products.[8] The high electronegativity and stability conferred by the fluorine atoms enhance the efficacy and environmental persistence of pesticides, leading to more potent and durable products.[9][10]
Analytical and Quality Control Workflow
Ensuring the identity and purity of such a critical intermediate is paramount. A self-validating quality control (QC) protocol is essential for any research or manufacturing application. Commercial suppliers may not provide detailed analytical data, placing the responsibility on the end-user to confirm material quality.[1]
A robust QC workflow should integrate multiple orthogonal analytical techniques. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for assessing the purity of pyridine derivatives.[11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C) is indispensable for structural confirmation, while Mass Spectrometry (MS) confirms the molecular weight.
Step-by-Step QC Protocol:
-
Visual Inspection: Assess the material's physical state, color, and homogeneity.
-
Solubility Test: Determine suitable solvents for analysis (e.g., Chloroform-d, DMSO-d₆).
-
Purity Assessment (HPLC/GC):
-
Develop a separation method using an appropriate column and mobile phase.
-
Run the sample and integrate all peaks.
-
Calculate purity as the percentage of the main peak area relative to the total peak area. The target should be ≥95%.
-
-
Identity Confirmation (MS):
-
Acquire a mass spectrum and confirm that the molecular ion peak corresponds to the expected molecular weight (198.09 g/mol ).
-
-
Structural Verification (NMR):
-
Acquire ¹H, ¹⁹F, and ¹³C NMR spectra.
-
Confirm the presence of the expected chemical shifts, coupling patterns, and integration values consistent with the 2-amino-3,5-difluoro-4-(trifluoromethyl)pyridine structure. The distinct signals in the ¹⁹F NMR are particularly diagnostic.
-
-
Documentation: Record all results in a certificate of analysis, confirming that the material meets all specifications before use.
Safety, Handling, and Storage
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2]
Signal Word: Warning[2]
Safe Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid breathing dust.[12] Do not get in eyes, on skin, or on clothing.[12] Wash hands thoroughly after handling.[14] Keep away from ignition sources as the compound may be combustible.[1]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
-
Keep in an inert atmosphere if possible to prevent degradation.[15]
Conclusion
2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is a high-value chemical intermediate whose strategic importance in the pharmaceutical and agrochemical industries cannot be overstated. Its densely functionalized structure provides a robust platform for developing next-generation molecules with enhanced biological activity and improved pharmacokinetic properties. Understanding its core characteristics, synthetic challenges, and proper handling procedures is essential for any scientist looking to leverage its potential in their research and development programs.
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